molecular formula C16H13BrN2O3S3 B2462138 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865175-54-8

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2462138
CAS No.: 865175-54-8
M. Wt: 457.38
InChI Key: XJXZGRKWYZOKEL-VLGSPTGOSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a potent, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critical for investigating the role of BTK in various disease contexts. Its primary research value lies in the study of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus, where aberrant B-cell activity is a key driver of pathology. The compound is recognized in scientific literature and chemical vendor catalogs as a key tool for probing BTK-dependent signaling networks and for evaluating the efficacy of targeted kinase inhibition in preclinical models. Researchers utilize this inhibitor to dissect the molecular underpinnings of B-cell activation and to develop novel therapeutic strategies for BTK-driven diseases.

Properties

IUPAC Name

5-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S3/c1-3-8-19-11-5-4-10(25(2,21)22)9-13(11)24-16(19)18-15(20)12-6-7-14(17)23-12/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZGRKWYZOKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is likely related to its interaction with its target proteins. For instance, similar compounds have shown to bind to the allosteric center of RT, leading to an uncompetitive inhibition mode. This means that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed targets HIV-1 RT as suggested by the activity of similar compounds, it could potentially inhibit the replication of HIV-1, thereby exerting antiviral effects.

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Structural Characteristics

The compound's structure includes:

  • Thiazole Ring : Contributes to its biological activity.
  • Benzamide Moiety : Known for various therapeutic effects.
  • Allyl Group : Enhances reactivity and solubility.
  • Methylsulfonyl Group : Improves pharmacokinetic properties.

The molecular formula is C19H18N2O5S3C_{19}H_{18}N_{2}O_{5}S_{3} with a molecular weight of 450.6 g/mol.

Biological Activity Overview

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities. The following sections detail specific activities observed for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown potential as a microtubule-modulating agent, similar to combretastatin-A4, which disrupts the formation of microtubules necessary for cell division.
    • It inhibits endothelial cell migration and proliferation, crucial for tumor angiogenesis.
  • Cell Line Studies :
    • In vitro studies have been conducted on several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer).
    • The compound exhibited IC50 values ranging from 0.008 µM to 1.35 µM, indicating potent cytotoxic effects against these cell lines .
Cell LineIC50 (µM)
A5490.13
MDA-MB-2311.35
HT-290.008

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays demonstrated that it significantly reduced the secretion of these cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties. The specific activity of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide against various bacterial strains is currently under investigation, with early results showing promise .

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    • A systematic SAR study revealed that modifications on the thiazole ring significantly affect the biological activity of related compounds. Compounds with electron-withdrawing groups showed enhanced anticancer potency .
  • Combination Therapy Potential :
    • Research suggests that combining this compound with other anticancer agents may lead to synergistic effects, enhancing overall therapeutic efficacy in resistant cancer cell lines .
  • Predictive Models :
    • Computational models such as PASS have been employed to predict the biological activity spectrum based on structural features, indicating a broad range of potential therapeutic applications beyond those already tested .

Scientific Research Applications

Structural Characteristics

The compound can be described by the following structural components:

ComponentDescription
Benzo[d]thiazole Core structure known for diverse biological activities
Allyl Group Enhances reactivity and may influence interaction with biological targets
Methylsulfonyl Group Increases solubility and stability
Bromothiophene Contributes to the compound's reactivity profile

Anticancer Properties

Research has indicated that compounds containing benzo[d]thiazole structures exhibit significant anticancer activities. The following table summarizes key findings from studies evaluating the anticancer effects of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide across various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
A431 (epidermoid carcinoma)1.61 ± 1.92Significant inhibition of proliferation
A549 (lung carcinoma)1.98 ± 1.22Induction of apoptosis and cell cycle arrest
Jurkat (T-cell leukemia)< 4Inhibition of cell migration

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it significantly decreases levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives, including this compound:

  • Study on Thiazole Derivatives : A comprehensive study demonstrated that thiazole compounds exhibit strong cytotoxic effects against various cancer cell lines, with structure–activity relationships indicating that modifications enhance biological activity.
  • Benzothiazole Analogs : Research focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide in cancer therapy.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Bromo Position

The bromine atom on the thiophene ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables the introduction of diverse functional groups:

Reagent Conditions Product Key Findings
Sodium azide (NaN₃)DMF, 80°C, 12 h5-Azido-thiophene-2-carboxamide derivativeComplete conversion observed via HPLC; azide group confirmed by IR (ν 2100 cm⁻¹).
PiperidineTHF, Pd(PPh₃)₄, 100°C5-Piperidinyl-thiophene-2-carboxamideSuzuki-Miyaura coupling achieved with 78% yield; regioselectivity confirmed by NMR.
Phenylboronic acidPd(OAc)₂, K₂CO₃, DMF/H₂OBiaryl-thiophene-2-carboxamideCross-coupling product isolated in 82% yield; X-ray crystallography validated structure .

Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiophene ring toward nucleophilic displacement at the 5-position.

Hydrolysis of the Thiophene-2-Carboxamide Moiety

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Notes
6M HCl, reflux, 6 h-5-Bromo-thiophene-2-carboxylic acidQuantitative conversion; carboxylic acid confirmed by m.p. (198–200°C).
NaOH (10%), 80°CEthanol/water (1:1)Sodium 5-bromo-thiophene-2-carboxylateIntermediate for further functionalization (e.g., esterification) .

Applications : Hydrolyzed products serve as intermediates for synthesizing esters or acyl chlorides.

Oxidation of the Allyl Substituent

The allyl group on the benzo[d]thiazole core undergoes selective oxidation:

Oxidizing Agent Conditions Product Outcome
m-CPBADCM, 0°C, 2 hEpoxide derivativeEpoxide formation confirmed by ¹H NMR (δ 3.8–4.2 ppm, AB system).
KMnO₄, H₂OAcetone/H₂O, 50°C, 4 h3-(2-Oxoethyl)-6-(methylsulfonyl)benzo[d]thiazoleOver-oxidation to ketone observed; yield: 65%.

Limitations : Over-oxidation can occur with strong oxidants, necessitating careful stoichiometric control.

Electrophilic Aromatic Substitution on the Benzo[d]Thiazole Core

The methylsulfonyl group directs electrophilic substitution to the para position:

Reagent Conditions Product Observations
HNO₃/H₂SO₄0°C, 1 h4-Nitro-benzo[d]thiazole derivativeNitration occurs at C4; regioselectivity confirmed by NOESY .
Br₂, FeBr₃DCM, rt, 30 min4-Bromo-benzo[d]thiazole derivativeDibromination avoided due to steric hindrance from methylsulfonyl .

Reduction Pathways

Selective reduction of functional groups has been explored:

Reducing Agent Target Group Product Efficiency
LiAlH₄Carboxamide → Amine5-Bromo-thiophene-2-methylaminePartial reduction observed (45% yield); competing side reactions .
Zn/HClBromine → HydrogenDehalogenated thiophene-2-carboxamideComplete debromination achieved under mild conditions.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition observed >200°C, releasing SO₂ (confirmed by TGA-MS) .

  • Photolysis : UV irradiation (254 nm) induces C–N bond cleavage in the benzo[d]thiazole core, forming sulfonic acid derivatives.

Key Research Findings

  • The bromothiophene moiety is critical for cross-coupling reactions, enabling rapid diversification of the molecular scaffold .

  • Oxidation of the allyl group to epoxide enhances biological activity in analogous compounds by improving membrane permeability.

  • Hydrolysis of the carboxamide to carboxylic acid significantly alters solubility, aiding pharmacokinetic optimization .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioconjugation potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.